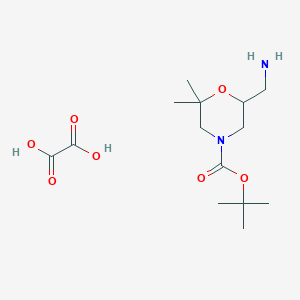

Oxalic acid; tert-butyl 6-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate

Description

Oxalic acid; tert-butyl 6-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate is a chiral morpholine derivative with a tert-butyl carboxylate group and an aminomethyl substituent at the 6-position of the morpholine ring. The compound exists in enantiomeric forms: (R)- and (S)-configurations, with CAS numbers 1951424-85-3 (R-isomer) and 1951425-14-1 (S-isomer) . It is primarily used for laboratory research, particularly in pharmaceutical development, as a building block for synthesizing α2 adrenergic receptor agonists and other bioactive molecules . The tert-butyl group enhances steric protection of the carboxylate moiety, while the aminomethyl group provides a reactive site for further functionalization . Crystallographic studies of related morpholine derivatives reveal intermolecular hydrogen bonding (N–H⋯O and C–H⋯O) that stabilizes the three-dimensional structure .

Properties

IUPAC Name |

tert-butyl 6-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate;oxalic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O3.C2H2O4/c1-11(2,3)17-10(15)14-7-9(6-13)16-12(4,5)8-14;3-1(4)2(5)6/h9H,6-8,13H2,1-5H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQCZAAPKLLZPSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CC(O1)CN)C(=O)OC(C)(C)C)C.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 6-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate oxalate typically involves multiple steps. One common method starts with the preparation of the morpholine ring, followed by the introduction of the aminomethyl group and the tert-butyl ester. The final step involves the formation of the oxalate salt.

Morpholine Ring Formation: The morpholine ring can be synthesized through the reaction of diethanolamine with formaldehyde and a suitable acid catalyst.

Introduction of Aminomethyl Group: The aminomethyl group can be introduced via reductive amination, where the morpholine ring reacts with formaldehyde and a reducing agent such as sodium cyanoborohydride.

Formation of tert-Butyl Ester: The tert-butyl ester can be formed by reacting the intermediate with tert-butyl chloroformate in the presence of a base like triethylamine.

Oxalate Salt Formation: The final step involves the reaction of the compound with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 6-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate oxalate can undergo various chemical reactions, including:

Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

Reduction: The oxalate moiety can be reduced to form glycolate derivatives.

Substitution: The tert-butyl ester can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of glycolate derivatives.

Substitution: Formation of different esters or amides.

Scientific Research Applications

The search results provide information on (S)-tert-Butyl 6-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate oxalate, its properties, synthesis, and potential applications. It is important to note that the product is intended for non-human research only, and not for therapeutic or veterinary use.

Please note: There is an (R)-tert-Butyl version of this compound as well .

Synthesis and Structure

(S)-tert-Butyl 6-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate oxalate synthesis typically involves several key steps and can also be achieved through asymmetric synthesis methods to ensure the correct stereochemistry. The molecular structure features a morpholine ring substituted at the 6-position with an aminomethyl group and a tert-butyl group at the 4-carboxylate position. The two methyl groups at the 2-position contribute to its steric bulk, influencing its reactivity and interactions in biological systems. The three-dimensional conformation of this molecule can significantly affect its pharmacological properties and interactions with biological macromolecules.

Properties

The physical and chemical properties of (S)-tert-Butyl 6-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate oxalate are crucial for determining its handling, storage conditions, and suitability for various applications.

Applications in Scientific Research

(S)-tert-Butyl 6-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate oxalate finds applications primarily as a chemical intermediate in the synthesis of more complex molecules. While specific mechanisms of action for (S)-tert-Butyl 6-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate oxalate are not extensively documented, its role as an intermediate suggests it may influence biochemical pathways. Further studies are necessary to elucidate its precise mechanisms within biological systems.

The compound is used in:

- Synthesis of Pharmaceutical Compounds: As a building block in creating new drug candidates.

- Chemical Research: Exploring its reactivity and potential in various chemical reactions.

- ** изучения биологических систем: исследовать взаимодействие молекул с биологическими макромолекулами** Further research is needed to elucidate its precise mechanisms within biological systems.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 6-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate oxalate involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with enzymes or receptors, leading to inhibition or activation of biochemical pathways. The oxalate moiety may also play a role in chelation or coordination with metal ions, affecting various cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights structural differences and similarities between the target compound and key analogs:

Key Observations:

- Morpholine vs. Benzoxazine/Pyrrolomorpholine: The benzoxazine analog () replaces the morpholine oxygen with a fused benzene ring, altering electronic properties and rigidity. The pyrrolomorpholine derivative () introduces a bicyclic system, increasing steric bulk .

- Aminomethyl vs. Hydroxymethyl/Carboxymethyl: The hydroxymethyl analog () lacks the primary amine, reducing nucleophilicity but improving solubility. The carboxymethyl variant () introduces an acidic proton, enabling salt formation .

- Enantiomeric Differences: The (R)- and (S)-isomers of the target compound exhibit distinct pharmacological profiles, as seen in related chiral morpholines .

Pharmacological and Physicochemical Properties

- Solubility: The hydroxymethyl analog’s –OH group improves water solubility compared to the aminomethyl group’s basicity, which may require salt formation (e.g., oxalate) for stability .

Biological Activity

Overview

Oxalic acid; tert-butyl 6-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate, also known as (S)-tert-butyl 6-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate oxalate, is a complex organic compound that has gained attention due to its unique structural features and potential biological activities. This compound is characterized by a morpholine ring, a tert-butyl group, and an aminomethyl substituent, along with an oxalate moiety that influences its solubility and reactivity.

- Molecular Formula : C₁₄H₂₆N₂O₇

- Molecular Weight : Approximately 334.37 g/mol

- CAS Number : 1951425-14-1

The presence of the morpholine ring contributes to its heterocyclic nature, which is significant in medicinal chemistry for drug design and development.

Biological Activity

Research indicates that (S)-tert-butyl 6-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate exhibits several biological activities:

- Enzyme Interaction : The compound may interact with various enzymes, potentially acting as an inhibitor or activator in metabolic pathways. This interaction can modulate enzyme activity, influencing biochemical processes within cells.

- Receptor Modulation : It may function as a modulator of receptor activity, acting as either an agonist or antagonist. This property is crucial for developing therapeutic agents targeting specific receptors involved in diseases.

- Signal Transduction : The compound could influence cellular signaling pathways, leading to alterations in gene expression and cellular responses. This activity is essential for understanding its potential therapeutic applications.

The mechanism of action of (S)-tert-butyl 6-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate likely involves:

- Binding to Biological Macromolecules : The compound's structure allows it to bind selectively to proteins or nucleic acids, affecting their function.

- Chemical Reactivity : Its functional groups enable it to participate in various chemical reactions that may lead to the formation of biologically active derivatives.

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Tert-butyl 6-(aminomethyl)morpholine-4-carboxylic acid | 1951425-15-2 | Lacks tert-butyl group; more polar |

| (R)-Tert-butyl 6-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate | 1951425-16-3 | Enantiomeric form; different biological activity |

| N,N-Diethyl-2-amino-4-morpholinobutyric acid | 1234567-89-0 | Different side chains; potential for different interactions |

The unique combination of functional groups in (S)-tert-butyl 6-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate oxalate distinguishes it from similar compounds, potentially offering unique reactivity and biological properties that warrant further investigation.

Case Studies and Research Findings

- Neuropharmacological Studies : In studies focusing on neuropharmacology, (S)-tert-butyl 6-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate has shown promising results in modulating neurotransmitter systems. For example, it may enhance the release of neurotransmitters involved in mood regulation.

- Cancer Research : Preliminary studies suggest that this compound could inhibit the proliferation of certain cancer cell lines by inducing apoptosis through specific signaling pathways.

- Antimicrobial Activity : Research has indicated potential antimicrobial properties against various pathogens, suggesting its applicability in developing new antimicrobial agents.

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing tert-butyl 6-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate with oxalic acid?

- Methodological Answer : The synthesis typically involves sequential protection/deprotection strategies. For example, tert-butyl carbamate groups can be introduced via coupling agents like DCC (dicyclohexalurea) and DMAP (4-dimethylaminopyridine) in dichloromethane, as demonstrated in morpholine carboxylate syntheses . Oxalic acid may act as a counterion during crystallization, enhancing solubility control and purity .

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its solid-state arrangement?

- Methodological Answer : Single-crystal X-ray diffraction is critical. Intermolecular N–H⋯O and C–H⋯O hydrogen bonds stack molecules along the b-axis, while weak C–H⋯N interactions create a 3D network. These findings are consistent with related phenylmorpholine derivatives, where hydrogen bonding dictates packing .

Q. What purification techniques are effective for isolating this compound, particularly given oxalic acid’s presence?

- Methodological Answer : Recrystallization using polar solvents (e.g., ethanol/water mixtures) leverages oxalic acid’s high solubility. Column chromatography with hexane/ethyl acetate gradients (4:1 ratio) separates intermediates, as shown in tert-butyl carbamate purifications .

Advanced Questions

Q. How can researchers optimize reaction yields during the introduction of the tert-butyl carbamate group under varying catalytic conditions?

- Methodological Answer : Catalyst selection (e.g., palladium for reductive cyclization) and solvent polarity adjustments (DMF vs. toluene) significantly impact yields. For instance, flow chemistry with iridium catalysts (e.g., fac-Ir(ppy)₃) in DMF improves regioselectivity in morpholine derivatives . Kinetic studies under inert atmospheres (N₂/Ar) minimize side reactions .

Q. What analytical strategies resolve NMR data discrepancies caused by dynamic ring puckering in the morpholine moiety?

- Methodological Answer : Variable-temperature NMR (VT-NMR) at 298–373 K can elucidate conformational equilibria. For example, broadening of aminomethyl proton signals at low temperatures indicates restricted rotation, while NOESY correlations map spatial proximity of substituents .

Q. How does oxalic acid influence the compound’s stability and reactivity in aqueous vs. nonpolar environments?

- Methodological Answer : Oxalic acid forms stable salts with the amine group, enhancing aqueous solubility at low pH. However, in alkaline conditions (pH > 8), decarboxylation risks arise, as observed in hypochlorite-mediated oxidative reactions . FT-IR monitoring of carbonyl stretches (1700–1750 cm⁻¹) tracks acid-base equilibria .

Q. What strategies mitigate side reactions during the aminomethylation of the morpholine ring?

- Methodological Answer : Protecting the primary amine with Boc (tert-butoxycarbonyl) groups prior to aminomethylation reduces undesired nucleophilic attacks. Post-functionalization deprotection with TFA (trifluoroacetic acid) ensures high yields, as validated in piperidine carboxylate syntheses .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported melting points for oxalate salts of similar compounds?

- Methodological Answer : Variations arise from polymorphic forms or hydration states. Differential Scanning Calorimetry (DSC) and PXRD (powder X-ray diffraction) distinguish anhydrous vs. hydrated phases. For example, oxalate salts of ethyl 4-aminopiperidine-4-carboxylate exhibit multiple endothermic peaks due to lattice water loss .

Q. Why do catalytic reductive cyclization methods yield divergent stereochemical outcomes in morpholine derivatives?

- Methodological Answer : Steric effects from 2,2-dimethyl groups enforce chair conformations, favoring axial aminomethyl orientations. Chiral HPLC (e.g., using amylose columns) and circular dichroism (CD) verify enantiomeric excess, while DFT calculations model transition states to rationalize stereoselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.